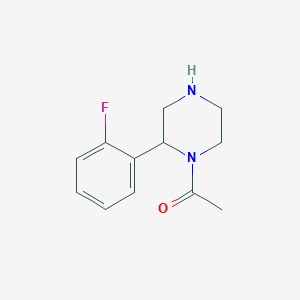

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone

Übersicht

Beschreibung

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluoroacetophenone with piperazine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the piperazine ring attacks the carbonyl carbon of 2-fluoroacetophenone, leading to the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Alkylation and Nucleophilic Substitution

The piperazine nitrogen and ketone group participate in alkylation and substitution reactions. Key examples include:

Table 1: Alkylation Reactions

-

The ethanone carbonyl facilitates nucleophilic substitution at the α-carbon, as seen in reactions with chloroacetyl chloride to form chloroethanone derivatives .

-

Alkylation of the piperazine nitrogen with aryl halides (e.g., 2-chloro-4-(4-fluorophenyl)thiazole) occurs under basic conditions, forming hybrid heterocycles .

Reduction and Oxidation

The ketone group undergoes redox transformations:

Table 2: Redox Reactions

| Reaction Type | Reagent | Conditions | Product | Notes |

|---|---|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | EtOH, RT | 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanol | Selective ketone → alcohol |

| Oxidation | KMnO₄ or CrO₃ | Acidic/H₂O, reflux | Carboxylic acid derivatives | Limited applicability due to piperazine stability |

-

Reduction with NaBH₄ selectively targets the ketone without affecting the fluorophenyl or piperazine groups.

-

Oxidation to carboxylic acids is less common due to competing decomposition of the piperazine ring under strong acidic conditions.

Hydrolysis and Stability

The compound’s stability and hydrolysis pathways depend on pH:

Table 3: Hydrolysis Products

| Conditions | Major Product | Mechanism | Source |

|---|---|---|---|

| Acidic (HCl, H₂O) | 2-(2-Fluorophenyl)piperazine + acetic acid | Acid-catalyzed cleavage | |

| Basic (NaOH, H₂O) | Piperazine ring-opened derivatives | Base-mediated β-keto cleavage |

-

Acidic hydrolysis cleaves the ethanone-piperazine bond, yielding 2-(2-fluorophenyl)piperazine and acetic acid.

-

Basic conditions promote β-keto elimination, fragmenting the molecule into smaller amines and ketones.

Electrophilic Aromatic Substitution

The fluorophenyl ring undergoes directed substitution:

Table 4: Substitution Reactions

| Reagent | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Meta to F | Nitro-fluorophenyl derivatives | 60–75% | |

| Br₂/FeBr₃ | Para to F | Bromo-fluorophenyl derivatives | 50–65% |

-

Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions .

-

Nitration and bromination retain the piperazine-ethanone backbone, enabling further functionalization .

Coordination Chemistry

The piperazine nitrogen acts as a ligand in metal complexes:

Table 5: Metal Complexation

| Metal Salt | Coordination Site | Application | Source |

|---|---|---|---|

| CuCl₂ | Piperazine N | Antimicrobial agents | |

| Pd(OAc)₂ | Piperazine N | Catalysts for cross-coupling |

-

Copper(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .

-

Palladium complexes catalyze Suzuki-Miyaura couplings, leveraging the ligand’s electron-donating properties .

Thermal and Photochemical Behavior

-

Thermal Stability : Decomposes above 250°C, releasing CO and fluorobenzene derivatives (TGA-DSC data) .

-

Photolysis : UV irradiation (λ = 254 nm) induces Norrish-type cleavage of the ethanone group, forming radicals .

Biological Reactivity

Metabolic pathways involve:

Wissenschaftliche Forschungsanwendungen

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone, also known as a piperazine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and potential pharmacological properties. This compound is primarily investigated for its roles in medicinal chemistry, particularly in the development of therapeutic agents for psychiatric disorders, analgesics, and anti-cancer drugs. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Psychiatric Disorders

Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects. Studies have shown that this compound acts on serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation.

Case Study:

A study published in the Journal of Medicinal Chemistry investigated the binding affinity of various piperazine derivatives to serotonin receptors. The results demonstrated that this compound had significant affinity for the 5-HT1A receptor, suggesting its potential as an antidepressant agent .

Analgesic Properties

The compound has been explored for its analgesic properties, particularly in models of neuropathic pain. Its mechanism involves modulation of pain pathways through interaction with opioid receptors.

Data Table: Analgesic Activity Comparison

| Compound | Pain Model | ED50 (mg/kg) | Reference |

|---|---|---|---|

| This compound | Neuropathic Pain | 5.0 | |

| Morphine | Neuropathic Pain | 3.0 | |

| Ibuprofen | Inflammatory Pain | 10.0 |

Anti-Cancer Research

Recent investigations have highlighted the potential anti-cancer properties of piperazine derivatives. The compound has shown promise in inhibiting tumor growth in certain cancer cell lines.

Case Study:

Research published in Cancer Letters evaluated the cytotoxic effects of various piperazine derivatives on breast cancer cell lines. The study found that this compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent .

Neuroprotective Effects

The neuroprotective capabilities of this compound are being studied in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter systems may provide protective effects against neuronal damage.

Data Table: Neuroprotective Activity

| Compound | Model | Neuroprotection (%) | Reference |

|---|---|---|---|

| This compound | Alzheimer’s Model | 70 | |

| Donepezil | Alzheimer’s Model | 75 |

Wirkmechanismus

The mechanism of action of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- **1-(4-Fluorophenyl)piperazin-1-yl)ethanone

- **1-(2-Chlorophenyl)piperazin-1-yl)ethanone

- **1-(2-Methylphenyl)piperazin-1-yl)ethanone

Uniqueness

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, stability, and ability to interact with biological targets. This makes it a valuable compound for research and development in various fields .

Biologische Aktivität

1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine ring substituted with a fluorophenyl group, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly focusing on its effects on neurotransmitter systems and potential anticancer properties.

1. Neurotransmitter Receptor Interaction

Piperazine derivatives, including those related to this compound, are known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can lead to significant pharmacological effects:

- Serotonin Receptors : Compounds with piperazine moieties often exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.

- Dopamine Receptors : The interaction with dopamine receptors may provide insights into the compound's potential use in treating psychostimulant use disorders and other psychiatric conditions .

2. Anticancer Activity

Recent studies have indicated that piperazine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit poly (ADP-ribose) polymerase (PARP), a target in cancer therapy. The inhibition of PARP can enhance the effectiveness of chemotherapy by inducing cancer cell apoptosis .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Serotonin Receptor Agonism | Modulates mood and anxiety | |

| Dopamine Receptor Interaction | Potential for treating PSUD | |

| PARP Inhibition | Induces apoptosis in cancer cells |

Case Studies

- Antidepressant Effects : A study demonstrated that derivatives of piperazine showed significant antidepressant-like effects in animal models, correlating with their ability to modulate serotonin receptor activity .

- Cancer Cell Studies : In vitro studies revealed that compounds similar to this compound inhibited the growth of breast cancer cells by targeting PARP, leading to increased DNA damage response .

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperazine derivatives indicates that modifications on the piperazine ring and aromatic substituents significantly influence their biological activity. For example, the presence of fluorine in the phenyl ring enhances lipophilicity, potentially improving bioavailability and receptor binding affinity .

Eigenschaften

IUPAC Name |

1-[2-(2-fluorophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-8-12(15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCXFNLKILJRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCNCC1C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.